molecular formula C17H19N5O5 B2608016 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034470-53-4

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2608016
CAS No.: 2034470-53-4
M. Wt: 373.369
InChI Key: VSGNHJXYUVKMLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1,3,5-triazine derivatives involves the displacement of chloride ions in cyanuric chloride . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring with methoxy and morpholino substituents at the 4 and 6 positions, respectively. This triazine ring is linked to a benzo[d][1,3]dioxole-5-carboxamide group.


Chemical Reactions Analysis

The compound is likely to be involved in reactions typical of 1,3,5-triazines and carboxamides. For instance, 1,3,5-triazines can undergo reactions with amines, and carboxamides can participate in reactions with acids .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.369. Further physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Antimicrobial Activities

Some studies have focused on the synthesis of novel derivatives of triazole and their evaluation for antimicrobial activities. For instance, derivatives have been synthesized from reactions involving various primary amines, with some compounds exhibiting good or moderate activities against test microorganisms. This suggests potential applications in developing antimicrobial agents (H. Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research has also been conducted on the synthesis of novel compounds derived from benzodifuranyl and triazines for their anti-inflammatory and analgesic properties. Some compounds have shown high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Antiproliferative Activity

Derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing distinct effective inhibition. This points towards their utility in cancer research and treatment strategies (Jiu-Fu Lu et al., 2017).

Gastrokinetic Activity

A series of benzamides, including morpholine derivatives, have been prepared and evaluated for gastrokinetic activity, demonstrating potent effects on gastric emptying. These findings highlight their potential in treating gastrointestinal motility disorders (S. Kato et al., 1992).

Synthesis and Structural Analysis

Studies have also delved into the synthesis of morpholine and carboranyl-1,3,5-triazine derivatives for structural analysis and evaluation of their biological activity. Such research contributes to the understanding of molecular structures and their biological interactions (G. Jin et al., 2018).

Future Directions

The compound could be further studied for its potential biological activities. For instance, similar 1,3,5-triazine derivatives have shown promising anti-proliferative activity against cancer cell lines . Therefore, this compound could be an excellent scaffold for the development of new anti-cancer agents .

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-24-17-20-14(19-16(21-17)22-4-6-25-7-5-22)9-18-15(23)11-2-3-12-13(8-11)27-10-26-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGNHJXYUVKMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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